molecular formula C27H24N4O3S B2474523 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 2210142-26-8

2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2474523
CAS No.: 2210142-26-8
M. Wt: 484.57
InChI Key: PIFTUPITHWFYCL-UHFFFAOYSA-N
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Description

2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a unique heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves the following steps:

  • Formation of 2-(benzyloxy)benzohydrazide from 2-(benzyloxy)benzoic acid through esterification followed by hydrazinolysis.

  • Cyclization to form 1,2,4-oxadiazole by reacting 2-(benzyloxy)benzohydrazide with carbon disulfide and an appropriate activating agent.

  • Alkylation to incorporate the thiomethyl group, resulting in the key intermediate.

  • Final assembly of this compound through condensation with 2-propyl-4(3H)-quinazolinone.

Industrial Production Methods: Scaling up the synthesis involves optimising reaction conditions to improve yield and purity. Catalysts, temperature control, and solvent selection are key factors in industrial processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzyloxy group could undergo oxidation to form the corresponding benzoic acid derivative.

  • Reduction: The oxadiazole ring can be reduced under appropriate conditions to yield the corresponding amine.

  • Substitution: The benzyloxy group can be substituted via nucleophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate.

  • Reduction: Catalytic hydrogenation or metal hydrides.

  • Substitution: Nucleophiles like sodium methoxide in polar solvents.

Major Products:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Production of amines.

  • Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: As a building block in the synthesis of more complex molecules.

  • Biology: Studying its interaction with various biological targets.

  • Medicine: Potential pharmacological properties such as anticancer, antimicrobial, or anti-inflammatory effects.

  • Industry: Use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one depends on its application. For instance, if it’s evaluated as an antimicrobial agent, it could inhibit bacterial growth by targeting key enzymes or cellular structures. The oxadiazole and quinazolinone moieties might interact with biological targets, altering cellular functions.

Comparison with Similar Compounds

Compared to similar compounds like 2-(((3-(2-(benzyloxy)phenyl)-1,3,4-thiadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one, our compound features an oxadiazole ring instead of a thiadiazole. This structural difference may result in varied biological activities and chemical reactivities. Similar compounds to consider include:

  • 2-(((3-(2-(benzyloxy)phenyl)-1,3,4-oxadiazol-5-yl)methyl)thio)-quinazolin-4(3H)-one

  • 2-(((3-(2-(benzyloxy)phenyl)-1,3,4-thiadiazol-5-yl)methyl)thio)-quinazolin-4(3H)-one

The structural variations can significantly influence the chemical and biological properties, which highlights the uniqueness of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one.

Properties

IUPAC Name

2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-2-16-31-26(32)20-12-6-8-14-22(20)28-27(31)35-18-24-29-25(30-34-24)21-13-7-9-15-23(21)33-17-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFTUPITHWFYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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